molecular formula C19H11F3N6O3S B2417476 2-(thiophen-2-yl)-5-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251681-88-5

2-(thiophen-2-yl)-5-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2417476
CAS No.: 1251681-88-5
M. Wt: 460.39
InChI Key: NUPJAVZUOOJOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(thiophen-2-yl)-5-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a useful research compound. Its molecular formula is C19H11F3N6O3S and its molecular weight is 460.39. The purity is usually 95%.
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Biological Activity

The compound 2-(thiophen-2-yl)-5-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound consists of several functional groups that contribute to its biological properties:

  • Thiophene Ring: Known for its electron-rich nature, which can enhance interactions with biological macromolecules.
  • Oxadiazole Moiety: Associated with diverse pharmacological activities including antimicrobial and anticancer effects.
  • Pyrazolo[1,5-d][1,2,4]triazin Framework: This core structure is often linked to anti-inflammatory and anti-tumor activities.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. A study on similar derivatives demonstrated promising results against various bacterial strains. For instance:

CompoundMIC (µM)MBC (µM)
Oxadiazole Derivative A1.12.2
Oxadiazole Derivative B4.48.4

These findings suggest that the target compound may also possess substantial antimicrobial activity, although specific data on this compound is limited.

Antiviral Activity

The compound's structural features suggest potential antiviral properties. A related study focused on oxadiazole derivatives showed effectiveness against dengue virus polymerase with submicromolar activity. The mechanism of action involved inhibition of viral replication by targeting the NS5 RdRp enzyme.

Anticancer Activity

In vitro studies have shown that similar compounds can induce apoptosis in cancer cells. For example:

  • MCF-7 Cell Line: A derivative exhibited an IC50 value of 15.63 µM, comparable to Tamoxifen.

Western blot analyses indicated increased expression of p53 and activation of caspase-3 pathways, suggesting a mechanism involving apoptosis induction.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of 1,2,4-oxadiazole derivatives and evaluated their antimicrobial activities. The results indicated that modifications in the thiophene ring significantly affected the antimicrobial potency. The most effective compounds were further analyzed for their structure-activity relationship (SAR).

Case Study 2: Antiviral Mechanism

In another investigation focusing on dengue virus inhibitors, a series of compounds were screened for their ability to inhibit viral replication in cell cultures. The most potent inhibitors were found to disrupt the viral polymerase function, highlighting the potential of structurally related compounds in antiviral drug development.

Properties

IUPAC Name

2-thiophen-2-yl-5-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N6O3S/c20-19(21,22)30-12-5-3-11(4-6-12)17-24-16(31-26-17)9-27-18(29)14-8-13(15-2-1-7-32-15)25-28(14)10-23-27/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPJAVZUOOJOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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